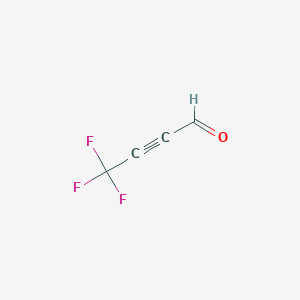
4,4,4-Trifluorobut-2-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluorobut-2-ynal is an organic compound characterized by the presence of three fluorine atoms attached to a butynal structure. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4,4,4-Trifluorobut-2-ynal typically involves the oxidation of corresponding propargylic alcohols. One common method includes the use of 2-bromo-3,3,3-trifluoropropene or 1-chloro-3,3,3-trifluoropropene as substrates . The oxidation process is facilitated by reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluorobut-2-ynal undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: PCC, DMP, KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Trifluoromethylated acids or esters
Reduction: Trifluoromethylated alcohols or alkanes
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
4,4,4-Trifluorobut-2-ynal has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,4-Trifluorobut-2-ynal involves its high electrophilicity due to the presence of the trifluoromethyl group. This makes it a potent Michael acceptor, facilitating conjugate addition reactions with various nucleophiles . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound .
Comparison with Similar Compounds
4,4,4-Trifluorobut-2-yn-1-ol: Similar structure but with a hydroxyl group instead of an aldehyde group.
4,4,4-Trifluorobut-2-ynoic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness: 4,4,4-Trifluorobut-2-ynal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This makes it particularly valuable in synthetic chemistry for the construction of complex molecules .
Properties
Molecular Formula |
C4HF3O |
|---|---|
Molecular Weight |
122.04 g/mol |
IUPAC Name |
4,4,4-trifluorobut-2-ynal |
InChI |
InChI=1S/C4HF3O/c5-4(6,7)2-1-3-8/h3H |
InChI Key |
SZEQIMMENJJTNR-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C#CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B12445632.png)
![N-[4-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B12445633.png)
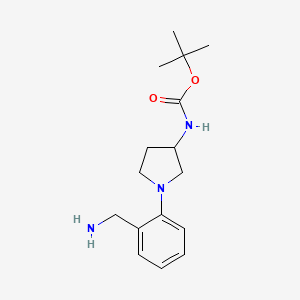
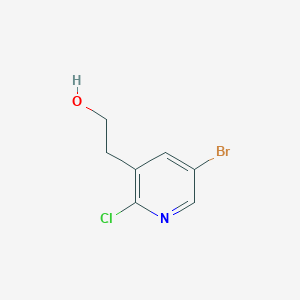
![1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone](/img/structure/B12445649.png)
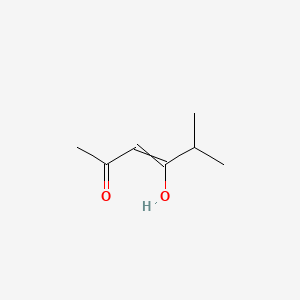
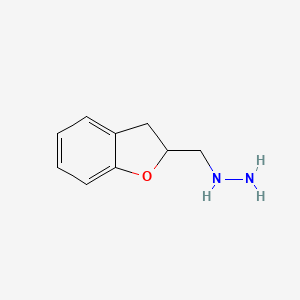
![2-[(4-chlorobenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12445660.png)
![1-[4-Amino-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12445672.png)

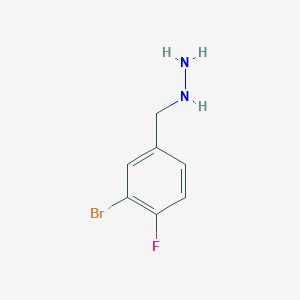
![(2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12445693.png)
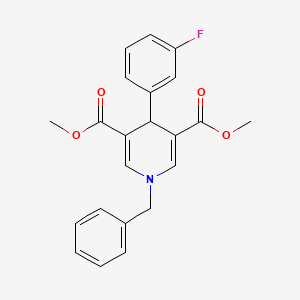
![(7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B12445703.png)
